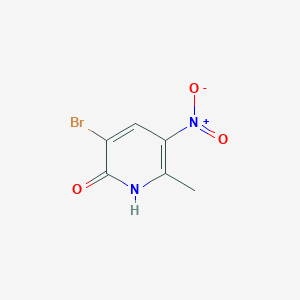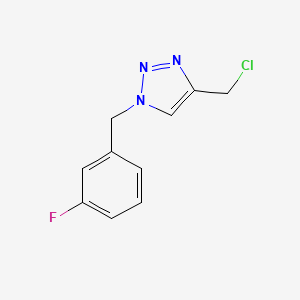
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole
説明
4-(Chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole (CMFBT) is an organic compound that has been used in a variety of scientific research applications, including as a synthetic reagent, as a catalyst, and as a tool for studying the mechanism of action of certain biochemical and physiological processes. CMFBT has been studied for its ability to catalyze the formation of C-C, C-N, and C-O bonds. In addition, it has been used to study the mechanism of action of certain biochemical and physiological processes, including the inhibition of certain enzymes and the formation of certain protein-protein interactions.
科学的研究の応用
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole has been used in a variety of scientific research applications, including as a synthetic reagent, as a catalyst, and as a tool for studying the mechanism of action of certain biochemical and physiological processes. For example, 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole has been used as a catalyst for the synthesis of aryl sulfones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. In addition, 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole has been used as a tool for studying the mechanism of action of certain biochemical and physiological processes, including the inhibition of certain enzymes and the formation of certain protein-protein interactions.
作用機序
The mechanism of action of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole is not fully understood, but it is believed that the compound acts as a catalyst for the formation of C-C, C-N, and C-O bonds. In addition, it is believed that the compound can interact with certain enzymes and proteins, resulting in the inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole are not fully understood, but it is believed that the compound can interact with certain enzymes and proteins, resulting in the inhibition of certain biochemical and physiological processes. In addition, it has been suggested that 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole may be able to inhibit the formation of certain protein-protein interactions, which could be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The main advantages of using 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole in laboratory experiments are its low cost, its high purity, and its ability to catalyze the formation of C-C, C-N, and C-O bonds. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole in laboratory experiments is that the compound is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole. For example, the compound could be used in the development of new pharmaceuticals and agrochemicals, or as a tool for studying the mechanism of action of certain biochemical and physiological processes. In addition, further research could be conducted to better understand the biochemical and physiological effects of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole, as well as its potential applications in the treatment of certain diseases. Finally, further research could be conducted to optimize the synthesis method of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole, as well as to develop new synthetic methods for the compound.
特性
IUPAC Name |
4-(chloromethyl)-1-[(3-fluorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-5-10-7-15(14-13-10)6-8-2-1-3-9(12)4-8/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPZDQATYGWHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1453685.png)
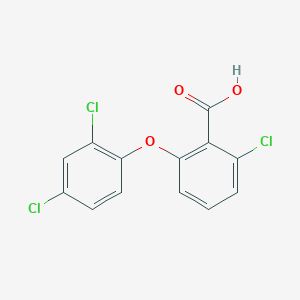
![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)
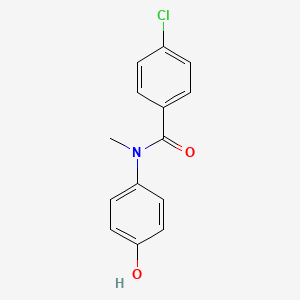
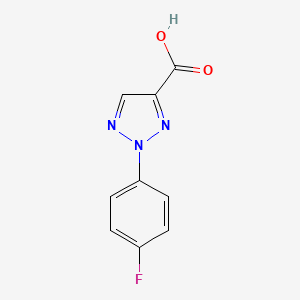
![[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1453695.png)


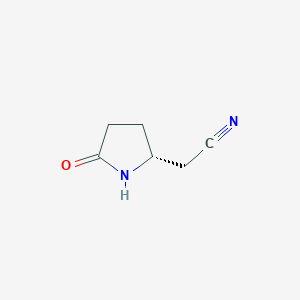
![2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1453700.png)
![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)

